(1beta,5beta)-9-Borabicyclo[3.3.1]nonane (1beta,5beta)-9-Borabicyclo[3.3.1]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13344928
InChI: InChI=1S/C8H15B/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
SMILES: B1C2CCCC1CCC2
Molecular Formula: C8H15B
Molecular Weight: 122.02 g/mol

(1beta,5beta)-9-Borabicyclo[3.3.1]nonane

CAS No.:

Cat. No.: VC13344928

Molecular Formula: C8H15B

Molecular Weight: 122.02 g/mol

* For research use only. Not for human or veterinary use.

(1beta,5beta)-9-Borabicyclo[3.3.1]nonane -

Specification

Molecular Formula C8H15B
Molecular Weight 122.02 g/mol
IUPAC Name 9-borabicyclo[3.3.1]nonane
Standard InChI InChI=1S/C8H15B/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
Standard InChI Key FEJUGLKDZJDVFY-UHFFFAOYSA-N
SMILES B1C2CCCC1CCC2
Canonical SMILES B1C2CCCC1CCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The (1beta,5beta)-9-Borabicyclo[3.3.1]nonane molecule consists of a bicyclo[3.3.1]nonane scaffold in which a boron atom occupies the bridgehead position (Figure 1) . The bicyclic system imposes significant steric constraints, with the boron atom adopting a trigonal planar geometry typical of sp²-hybridized centers. The (1beta,5beta) stereochemical designation reflects the spatial arrangement of hydrogen atoms at the 1 and 5 positions, which lie on the same face of the bicyclic framework.

Table 1: Key Molecular Properties of (1beta,5beta)-9-Borabicyclo[3.3.1]nonane

PropertyValueSource
Molecular FormulaC8H15B\text{C}_8\text{H}_{15}\text{B}
Molecular Weight122.02 g/mol
CAS Number280-64-8
IUPAC Name9-borabicyclo[3.3.1]nonane
SMILESB1C2CCCC1CCC2
InChI KeyFEJUGLKDZJDVFY-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of the boron atom. The 11B^{11}\text{B} NMR spectrum of 9-BBN exhibits a characteristic singlet at approximately δ 80 ppm, consistent with three-coordinate boron species . In the 1H^1\text{H} NMR spectrum, the bridgehead protons resonate as broad singlets due to restricted rotation within the bicyclic system, while the remaining methylene protons appear as complex multiplet signals between δ 1.2–2.4 ppm .

Synthesis and Manufacturing

Industrial Production

9-BBN is commercially available as a 0.45–0.55 M solution in tetrahydrofuran (THF), stabilized to prevent precipitation of the dimeric form . Large-scale synthesis typically involves the hydroboration of 1,5-cyclooctadiene with borane-dimethyl sulfide, followed by purification via distillation under inert conditions. The dimeric form, (9-BBN)2(\text{9-BBN})_2, is a common intermediate in these processes, with a molecular weight of 244.04 g/mol .

Laboratory-Scale Preparation

A modified procedure for generating carbene-stabilized 9-BBN derivatives involves the reaction of imidazolium salts with sodium hexamethyldisilazide (NaHMDS) and (9-BBN)2(\text{9-BBN})_2 in THF at ambient temperature (Equation 1) :

Imidazolium+BF4+NaHMDS+(9-BBN)2Imidazolylidene-9-BBN+NaBF4+byproducts\text{Imidazolium}^+ \text{BF}_4^- + \text{NaHMDS} + (\text{9-BBN})_2 \rightarrow \text{Imidazolylidene-9-BBN} + \text{NaBF}_4 + \text{byproducts}

This method yields N-heterocyclic carbene (NHC) adducts of 9-BBN in 54–87% isolated yields, demonstrating the compound’s versatility in forming stabilized boron complexes .

Physicochemical Properties

Solubility and Reactivity

The compound exhibits excellent solubility in ethereal solvents (THF, diethyl ether) and aromatic hydrocarbons (benzene, toluene). Its Lewis acidity (pKa8.2\text{p}K_a \approx 8.2) enables activation of electrophilic substrates, while the boron-hydrogen bond (B-H\text{B-H}) participates in hydroboration reactions with alkenes and alkynes .

Applications in Organic Synthesis

Hydroboration Reactions

9-BBN’s steric bulk and regioselectivity make it ideal for the hydroboration of terminal alkenes, yielding anti-Markovnikov adducts with >95% selectivity. For example, reaction with 1-octene produces 9-BBN-octyl adducts, which oxidize to primary alcohols upon treatment with hydrogen peroxide .

Friedel-Crafts Benzylation

Recent advances demonstrate 9-BBN’s efficacy in mediating Friedel-Crafts benzylation reactions between arenes and benzyl fluorides (Equation 2) :

Ar-H+PhCH2F9-BBNAr-CH2Ph+HF\text{Ar-H} + \text{PhCH}_2\text{F} \xrightarrow{\text{9-BBN}} \text{Ar-CH}_2\text{Ph} + \text{HF}

This method achieves yields up to 98% under mild conditions (80°C, 24 h), outperforming traditional aluminum- or iron-based catalysts in functional group tolerance .

Generation of Boro-Carbocations

9-BBN facilitates the generation of thermally stable boro-carbocations via heterolytic cleavage of C–X bonds (X = halogen). These intermediates participate in nucleophilic substitutions, enabling the synthesis of quaternary carbon centers with retained stereochemistry .

Recent Advances and Research Findings

Catalytic Asymmetric Reductions

Immobilization of 9-BBN on chiral phosphine ligands has enabled enantioselective reductions of ketones, achieving enantiomeric excess (ee) values >90% in model substrates . This development addresses longstanding challenges in asymmetric hydroboration, particularly for sterically hindered carbonyl compounds.

C–F Bond Activation

The 2019 demonstration of 9-BBN-mediated C–F bond cleavage in benzyl fluorides represents a paradigm shift in fluorocarbon chemistry . Mechanistic studies suggest a borane-fluoride adduct initiates the reaction, followed by aryl group transfer to the electrophilic benzyl cation (Figure 2) .

Future Perspectives

The development of air-stable 9-BBN derivatives through NHC stabilization opens new avenues for catalytic applications under ambient conditions. Additionally, computational studies predicting boron-centered reactivity in C–H activation processes suggest untapped potential in hydrocarbon functionalization. Coupling 9-BBN’s unique stereoelectronic properties with emerging photoredox methodologies may further expand its synthetic utility in the coming decade.

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